molecular formula C9H4O6 B1208852 Stipitatonic acid CAS No. 606-39-3

Stipitatonic acid

Cat. No.: B1208852
CAS No.: 606-39-3
M. Wt: 208.12 g/mol
InChI Key: IECSWTFJOUGQFO-UHFFFAOYSA-N
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Description

Stipitatonic acid is a fungal tropolone derivative first isolated from Penicillium stipitatum Thom. by W. Segal in 1957 . Structurally, it is a 6-hydroxytropolone with the molecular formula C₈H₄O₆, forming yellow crystalline solids with a melting point of 237°C (decomposition) . Its biosynthesis involves a non-reducing polyketide synthase (NR-PKS, TropA), a FAD-dependent monooxygenase (TropB), and an α-ketoglutarate-dependent dioxygenase (TropC) . These enzymes catalyze oxidative ring expansion and hydroxylation steps, converting 3-methylorcinaldehyde into the tropolone core . This compound is a precursor to stipitatic acid (C₈H₆O₅) via enzymatic decarboxylation .

Biological activities include broad-spectrum antimicrobial, antioxidant, and cytotoxic effects, particularly against Panagrellus redivivus and tumor cell lines . Its bioactivity is attributed to the conjugated enol-tropolone system, which chelates metal ions and disrupts cellular redox balance .

Properties

CAS No.

606-39-3

Molecular Formula

C9H4O6

Molecular Weight

208.12 g/mol

IUPAC Name

6,8-dihydroxycyclohepta[c]furan-1,3,5-trione

InChI

InChI=1S/C9H4O6/c10-4-1-3-7(6(12)2-5(4)11)9(14)15-8(3)13/h1-2,12H,(H,10,11)

InChI Key

IECSWTFJOUGQFO-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O

Canonical SMILES

C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O

Other CAS No.

606-39-3

Synonyms

stiptatonic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Stipitatonic acid belongs to the tropolone-carboxylic acid family, closely related to puberulonic acid , puberulic acid , and stipitatic acid . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property This compound Puberulonic Acid Stipitatic Acid
Formula C₈H₄O₆ C₈H₄O₄ C₈H₆O₅
Melting Point 237°C (decomp.) 298°C (decomp.) 150°C
Core Structure 6-Hydroxytropolone 3,7-Dihydroxytropolone Decarboxylated tropolone
Biosynthetic Origin Penicillium stipitatum P. puberulum, P. cyclopium Derived from this compound
Bioactivity Antimicrobial, cytotoxic Antimalarial, antifungal Anti-inflammatory
Key Enzymes TropA, TropB, TropC Unknown This compound decarboxylase

Structural Differences

  • This compound vs. Puberulonic Acid : While both are tropolone-carboxylic acids, this compound has a 6-hydroxyl group , whereas puberulonic acid features 3,7-dihydroxyl substitutions . This difference alters their metal-chelation efficiency and redox activity, with this compound showing stronger cytotoxicity .
  • This compound vs. Stipitatic Acid: Stipitatic acid is the monocarboxylic acid derivative formed via decarboxylation of this compound. This loss of a carboxyl group reduces its polarity and enhances membrane permeability, increasing its bioavailability .

Q & A

Q. What are the established synthetic pathways for stipitatonic acid, and how can researchers validate their reproducibility?

this compound is synthesized via the oxidation of stipitalide under controlled oxygen exposure, forming two hydroxyl groups . To validate reproducibility, researchers should:

  • Use high-purity reagents and standardized reaction conditions (e.g., temperature, oxygen partial pressure).
  • Confirm intermediate products (e.g., stipitalide) via spectroscopic methods (NMR, IR) before proceeding to subsequent steps.
  • Cross-reference results with published protocols, such as those involving Penicillium stipitatum enzymatic pathways .

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterOptimal RangeValidation Method
Oxygen concentration0.5–1.0 atmGas chromatography
Reaction temperature25–30°CThermocouple monitoring
Reaction time48–72 hoursTLC/HPLC analysis

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Spectroscopy : NMR (¹H/¹³C) to confirm hydroxyl group positions and aromaticity , IR for functional group identification.
  • Chromatography : HPLC with UV detection to monitor reaction progress and purity.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formulas and fragmentation patterns.
  • X-ray crystallography (if crystalline derivatives are obtainable) for structural confirmation .

Q. What are the common degradation pathways of this compound under varying pH and temperature conditions?

this compound undergoes hydrolysis to form puberulonic acid, releasing CO₂ under acidic conditions (pH < 4) . Researchers should:

  • Use buffered solutions to isolate pH-specific degradation mechanisms.
  • Monitor CO₂ evolution via gas chromatography or gravimetric analysis.
  • Compare kinetic data with thermodynamic models to predict stability in biological or environmental systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

  • Experimental design : Variations in cell lines, assay protocols, or solvent systems (e.g., DMSO vs. aqueous buffers).
  • Sample purity : Impurities in synthesized this compound can skew bioactivity results. Validate purity via HPLC (>95%) and elemental analysis .
  • Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., pH, temperature) and ensure adequate sample sizes (power analysis) .

Q. What mechanistic insights exist for this compound decarboxylase, and how can its kinetics be studied?

The enzyme this compound decarboxylase catalyzes the conversion of this compound to puberulonic acid. Key methodologies include:

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} using spectrophotometric assays tracking CO₂ release .
  • Inhibitor studies : Test substrate analogs (e.g., isotopically labeled this compound) to probe active-site interactions.
  • Structural analysis : Use cryo-EM or X-ray crystallography to resolve enzyme-substrate binding motifs .

Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?

  • Density Functional Theory (DFT) : Model electron distribution to predict sites of electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological macromolecules (e.g., proteins) .
  • Validate predictions experimentally via kinetic isotope effects (KIEs) or substituent-tuning studies .

Q. What ethical and methodological challenges arise when studying this compound’s ecological roles in fungal systems?

  • Ethical considerations : Ensure compliance with biodiversity regulations when sourcing fungal strains.
  • Methodological challenges : Optimize extraction protocols to avoid degrading labile intermediates (e.g., stipitalide).
  • Data validation : Replicate findings across independent labs and share raw data via open-access platforms to enhance reproducibility .

Methodological Standards and Reporting

  • Data presentation : Avoid duplicating raw data in text and tables; use appendices for large datasets .
  • Statistical reporting : Clearly state significance thresholds (e.g., p<0.05p < 0.05) and confidence intervals in bioactivity studies .
  • Reproducibility : Document instrument calibration protocols and reagent batch numbers in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stipitatonic acid
Reactant of Route 2
Stipitatonic acid

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